![molecular formula C28H44N2O B14269132 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine CAS No. 138472-87-4](/img/structure/B14269132.png)
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and industrial applications. This particular compound is characterized by its unique structure, which includes a phenyl group substituted with a 6-methylnonyl ether and an octyl group attached to the pyrazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine can be achieved through a multi-step process involving the following key steps:
Formation of the Phenyl Ether: The initial step involves the reaction of 4-hydroxyphenyl with 6-methylnonyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Synthesis of the Pyrazine Ring: The next step involves the formation of the pyrazine ring. This can be achieved by reacting the phenyl ether with a suitable pyrazine precursor, such as 2,3-dichloropyrazine, under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide.
Introduction of the Octyl Group: The final step involves the introduction of the octyl group to the pyrazine ring. This can be done through a nucleophilic substitution reaction using octyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazines.
科学研究应用
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-hexylpyrazine
- 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-decylpyrazine
- 2-{4-[(6-Methylnonyl)oxy]phenyl}-5-dodecylpyrazine
Uniqueness
2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
138472-87-4 |
|---|---|
分子式 |
C28H44N2O |
分子量 |
424.7 g/mol |
IUPAC 名称 |
2-[4-(6-methylnonoxy)phenyl]-5-octylpyrazine |
InChI |
InChI=1S/C28H44N2O/c1-4-6-7-8-9-12-16-26-22-30-28(23-29-26)25-17-19-27(20-18-25)31-21-13-10-11-15-24(3)14-5-2/h17-20,22-24H,4-16,21H2,1-3H3 |
InChI 键 |
FAWIHKSXUBXQMW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CN=C(C=N1)C2=CC=C(C=C2)OCCCCCC(C)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


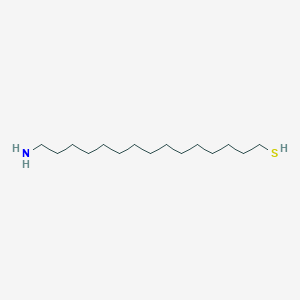
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
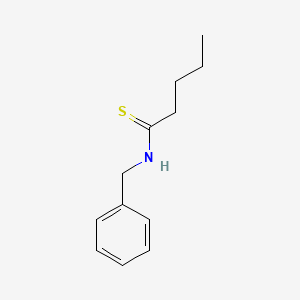
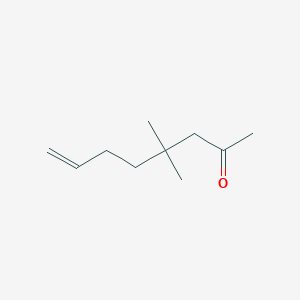
![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
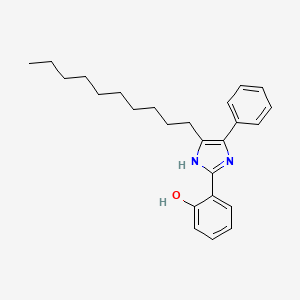
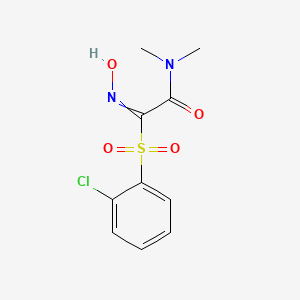
phosphane](/img/structure/B14269108.png)
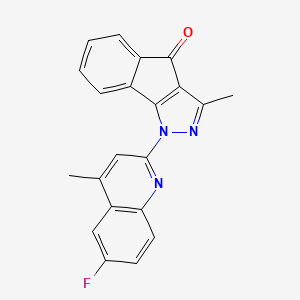

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
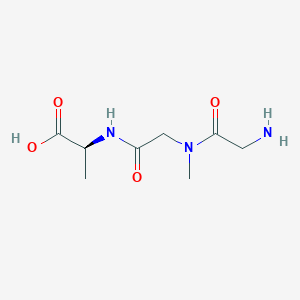
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
